molecular formula C19H11FO4 B4324903 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B4324903
M. Wt: 322.3 g/mol
InChI Key: BQTGBFUDRPJUOL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzo[g]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenylacetic acid with appropriate reagents to form the benzo[g]chromene core, followed by further functionalization to introduce the trione groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. It may interact with biological targets, influencing various cellular processes.

Medicine: In the field of medicine, 4-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has shown promise as a therapeutic agent. Its potential anti-inflammatory, antioxidant, and anticancer properties are under investigation.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid: Similar structure but lacks the benzo[g]chromene core.

  • 4-Fluorophenol: Contains a fluorophenyl group but is a simpler phenolic compound.

  • Phosphine, tris(4-fluorophenyl)-: Contains multiple fluorophenyl groups but has a different core structure.

Properties

IUPAC Name

4-(4-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO4/c20-11-7-5-10(6-8-11)14-9-15(21)24-19-16(14)17(22)12-3-1-2-4-13(12)18(19)23/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGBFUDRPJUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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